Triolein

説明

Glyceryl Trioleate has been investigated for the treatment of Adrenoleukodystrophy.

This compound has been reported in Panax pseudoginseng, Grifola frondosa, and other organisms with data available.

GLYCERYL TRIOLEATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

(Z)-9-Octadecenoic acid 1,2,3-propanetriyl ester.

特性

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026988 | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/ | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 at 15 °C/4 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 18 mm Hg at 237 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: stearin, linolein. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, POLYMORPHIC | |

CAS No. |

122-32-7 | |

| Record name | Triolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl Trioleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl trioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O05EC62663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C, -32 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Triolein: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and reactivity of triolein. The information is intended to support research and development activities in the fields of lipid metabolism, drug delivery, and materials science. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical procedures are provided.

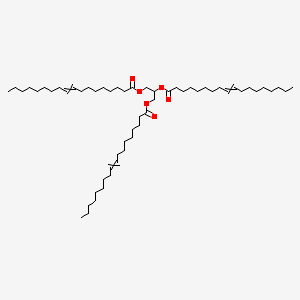

Structure of this compound

This compound is a triglyceride, which is an ester derived from a glycerol backbone and three fatty acids. In the case of this compound, all three fatty acid chains are oleic acid, an 18-carbon monounsaturated fatty acid with a cis-double bond at the ninth carbon atom.

IUPAC Name: 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate[1]

Chemical Formula: C₅₇H₁₀₄O₆[1]

Molecular Weight: 885.4 g/mol [1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Chemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Units |

| Melting Point | -5 to -4 | °C |

| Boiling Point | 235-240 | °C at 18 mmHg |

| Density | 0.915 | g/cm³ at 15°C/4°C |

| Solubility | Insoluble in water; soluble in chloroform, ether, and carbon tetrachloride; slightly soluble in alcohol. | - |

| Iodine Value | ~86 | g I₂/100g |

Experimental Protocols

This section provides detailed methodologies for determining the key chemical properties of this compound and for conducting common chemical reactions.

Determination of Melting Point

The melting point of fats and oils is often determined as a range.

Methodology:

-

Sample Preparation: Melt the this compound sample and draw a small amount into a capillary tube (approximately 10 mm high). Seal one end of the tube by carefully heating it in a small flame.

-

Crystallization: Place the capillary tube in a refrigerator at 4-10°C for at least 16 hours to ensure complete crystallization.

-

Apparatus Setup: Suspend a thermometer in a 600 mL beaker about half-full of distilled water, with the thermometer bulb immersed approximately 30 mm.

-

Measurement: Attach the capillary tube to the thermometer. The starting bath temperature should be 8-10°C below the expected melting point. Heat the water bath with constant stirring at a rate of approximately 0.5°C per minute.

-

Observation: Record the temperature at which the solid fat begins to melt and the temperature at which it becomes completely clear and liquid. This range is the melting point.[2][3]

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Methodology:

-

Preparation: Label three separate test tubes.

-

Dispensing: Add 5 mL of the following solvents to the respective test tubes: distilled water, ethanol, and chloroform.

-

Sample Addition: Add a few drops of this compound to each test tube.

-

Observation: Shake each tube vigorously and observe the miscibility of this compound in each solvent. This compound should be immiscible in water, partially miscible in ethanol, and fully miscible in chloroform.

Determination of Iodine Value

The iodine value is a measure of the degree of unsaturation in a fat or oil. The Wijs method is a common procedure for this determination.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a non-polar solvent like carbon tetrachloride or chloroform.

-

Reaction: Add a known excess of Wijs solution (iodine monochloride in glacial acetic acid) to the sample. The flask should be stoppered and kept in the dark for a specified time (e.g., 30 minutes) to allow the iodine monochloride to react with the double bonds.

-

Titration: After the reaction period, add a potassium iodide solution to the flask. This reacts with the excess (unreacted) Wijs solution to liberate iodine.

-

Analysis: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

Calculation: A blank titration without the this compound sample is also performed. The difference in the titration volumes between the blank and the sample is used to calculate the amount of iodine that reacted with the this compound, and subsequently, the iodine value.

Hydrolysis of this compound

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this involves the cleavage of the ester bonds to yield glycerol and three molecules of oleic acid. This reaction can be catalyzed by acids, bases, or enzymes (lipases).

Methodology (Enzymatic Hydrolysis):

-

Substrate Preparation: Prepare an emulsion of this compound in an aqueous buffer.

-

Enzyme Addition: Add a purified lipase enzyme to the this compound emulsion.

-

Incubation: Incubate the mixture at a controlled temperature and pH, which are optimal for the specific lipase being used.

-

Reaction Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding an organic solvent).

-

Product Analysis: Extract the lipids and analyze the composition using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to quantify the amounts of remaining this compound, and the resulting diacylglycerols, monoacylglycerols, and free oleic acid.

References

An In-depth Technical Guide on the Function of Triolein in Cellular Energy Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triolein, a simple triglyceride composed of a glycerol backbone esterified with three oleic acid molecules, is a cornerstone of cellular energy storage. As a primary component of lipid droplets, it serves as a highly dense and efficient reservoir of metabolic fuel. This technical guide provides a comprehensive overview of the multifaceted role of this compound in cellular energetics, from its synthesis and storage within lipid droplets to its hormonally regulated mobilization and subsequent catabolism for ATP production. We delve into the key enzymatic players, signaling pathways, and regulatory mechanisms that govern this compound metabolism. This document summarizes critical quantitative data, presents detailed experimental protocols for the study of this compound, and provides visual representations of the core metabolic and signaling pathways to facilitate further research and therapeutic development in the context of metabolic diseases.

Introduction: The Central Role of this compound in Energy Homeostasis

Cells require a constant supply of energy to maintain their structure and function. While carbohydrates provide a readily available source of fuel, their storage capacity is limited. Lipids, in the form of triglycerides, have evolved as the primary long-term energy reserve in most eukaryotes due to their high energy density.[1][2] this compound (C₅₇H₁₀₄O₆), a triglyceride derived from the esterification of glycerol with three molecules of the monounsaturated omega-9 fatty acid, oleic acid, is one of the most abundant triglycerides found in nature and a key player in cellular energy metabolism.

This compound is stored within specialized organelles called lipid droplets (LDs), which are found in virtually all cell types, with adipocytes being the primary storage depot in mammals.[1] The hydrophobic nature of this compound allows for its anhydrous storage, maximizing the energy stored per unit mass. When cellular energy demands increase, this compound is hydrolyzed to release its constituent fatty acids, which are then transported to the mitochondria for β-oxidation, a process that generates a substantial amount of ATP. The regulation of this compound storage and mobilization is a tightly controlled process involving a complex interplay of hormones, enzymes, and signaling molecules. Dysregulation of this compound metabolism is a hallmark of numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making it a critical area of research for drug development.

Physicochemical Properties and Energy Content of this compound

The efficiency of this compound as an energy store is rooted in its chemical structure and physical properties. Composed of long hydrocarbon chains, it is a highly reduced molecule, and its oxidation releases a significant amount of energy.

| Property | This compound | Tripalmitin | Tristearin |

| Molar Mass ( g/mol ) | 885.43 | 807.32 | 891.48 |

| Heat of Combustion (kJ/mol) | ~35,100[3] | ~32,000 | ~35,700 |

| Energy Density (kJ/g) | ~39.64[3] | ~39.6 | ~40.0 |

| Physical State at Room Temp. | Liquid | Solid | Solid |

Table 1: Comparative Physicochemical and Energetic Properties of Common Triglycerides. This table summarizes key properties of this compound, tripalmitin, and tristearin, highlighting their high energy density.

Cellular Metabolism of this compound: From Storage to Energy Production

The metabolic journey of this compound within the cell can be broadly divided into three key stages: uptake and esterification, storage in lipid droplets, and mobilization through lipolysis followed by fatty acid oxidation.

Fatty Acid Uptake and this compound Synthesis

The oleic acid required for this compound synthesis can be derived from two main sources: de novo lipogenesis or the uptake of circulating free fatty acids. Circulating fatty acids, often bound to albumin, are transported across the plasma membrane by fatty acid transport proteins such as CD36. Once inside the cell, fatty acids are activated to their acyl-CoA derivatives by acyl-CoA synthetases.

The synthesis of this compound occurs primarily in the endoplasmic reticulum (ER) through the glycerol-3-phosphate pathway. Glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid. The phosphate group is then removed by a phosphatase to yield diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of the final oleic acid to the DAG backbone, forming this compound.

Lipid Droplet Formation and Dynamics

Newly synthesized this compound accumulates between the leaflets of the ER membrane, leading to the formation of a lens-like structure. This nascent lipid droplet then buds off from the ER, enclosed by a phospholipid monolayer derived from the ER membrane. A host of proteins, including perilipins, are associated with the surface of lipid droplets and play crucial roles in regulating their size, stability, and accessibility to lipases. Lipid droplets are not static storage depots but are highly dynamic organelles that can grow, shrink, and interact with other organelles like mitochondria and the ER.

Lipolysis: The Mobilization of Stored Energy

When the cell requires energy, stored this compound is mobilized through a process called lipolysis. This is a tightly regulated enzymatic cascade involving the sequential hydrolysis of the ester bonds of the triglyceride.

Key Lipases in this compound Hydrolysis:

-

Adipose Triglyceride Lipase (ATGL): This enzyme catalyzes the first and rate-limiting step of lipolysis, hydrolyzing this compound to diacylglycerol and a free fatty acid. ATGL exhibits high substrate specificity for triacylglycerols.

-

Hormone-Sensitive Lipase (HSL): HSL primarily hydrolyzes diacylglycerols to monoacylglycerols and a free fatty acid. It can also act on triacylglycerols, though with lower efficiency than ATGL.

-

Monoglyceride Lipase (MGL): MGL completes the process by hydrolyzing monoacylglycerols to glycerol and the final free fatty acid.

| Lipase | Primary Substrate | Notes |

| Adipose Triglyceride Lipase (ATGL) | Triacylglycerols | Rate-limiting enzyme in lipolysis. |

| Hormone-Sensitive Lipase (HSL) | Diacylglycerols | Also hydrolyzes triacylglycerols and cholesteryl esters. |

| Monoglyceride Lipase (MGL) | Monoacylglycerols | Completes the final step of lipolysis. |

Table 2: Key Lipases Involved in the Hydrolysis of this compound and its Metabolites. This table outlines the primary roles of the major lipases in the breakdown of stored this compound.

Fatty Acid Oxidation

The free fatty acids released from lipolysis are transported to the mitochondria, where they undergo β-oxidation. This process involves a cyclical series of four reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, generating acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the citric acid cycle, and the FADH₂ and NADH are used by the electron transport chain to produce large quantities of ATP through oxidative phosphorylation.

Regulation of this compound Metabolism

The balance between this compound synthesis and breakdown is meticulously controlled by hormonal and cellular signals to meet the energy demands of the cell and the organism as a whole.

Hormonal Regulation of Lipolysis

The primary hormonal regulators of lipolysis are insulin and catecholamines (e.g., adrenaline and noradrenaline).

-

Insulin: In the fed state, high levels of insulin promote energy storage. Insulin signaling leads to the activation of phosphodiesterase, which degrades cyclic AMP (cAMP), thereby inhibiting Protein Kinase A (PKA). This results in the dephosphorylation and inactivation of HSL and prevents the recruitment of ATGL to the lipid droplet, thus suppressing lipolysis.

-

Catecholamines: During fasting or exercise, catecholamines bind to β-adrenergic receptors on the cell surface, activating adenylyl cyclase and increasing intracellular cAMP levels. cAMP activates PKA, which then phosphorylates and activates HSL. PKA also phosphorylates perilipin on the lipid droplet surface, which facilitates the access of both ATGL and HSL to the this compound core.

References

Triolein: A Core Model Compound for Advanced Triglyceride Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triolein, a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid, serves as a cornerstone model compound in the intricate field of lipid research.[1][2] Its structural simplicity and prevalence in many natural fats and oils make it an invaluable tool for investigating lipid metabolism, cellular processes, and for the development of novel drug delivery systems.[3] This technical guide provides a comprehensive overview of this compound's physicochemical properties, its application in metabolic studies, its role in pharmaceutical formulations, and detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application in research. These properties influence its behavior in biological systems and its formulation into delivery vehicles.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₅₇H₁₀₄O₆ | [4] | |

| Molar Mass | 885.43 | g/mol | [4] |

| Density | 0.91 | g/mL (lit.) | |

| Melting Point | -5.5 to -4 | °C | |

| Boiling Point | 235-240 | °C at 18 mm Hg (lit.) | |

| Flash Point | 330 | °C | |

| Solubility | Insoluble in water; Soluble in ether, chloroform, carbon tetrachloride; Slightly soluble in alcohol. | ||

| Stability | Stable, but sensitive to air and light. Incompatible with strong oxidizing agents. |

This compound in Lipid Metabolism Research

This compound is an ideal model for studying the enzymatic hydrolysis and synthesis of triglycerides. It is frequently used to investigate the activity of lipases, which are crucial enzymes for breaking down dietary fats. Understanding these enzymatic processes is fundamental to comprehending energy storage, absorption, and distribution in organisms. In cell culture studies, this compound can be used to mimic physiological conditions or to investigate the effects of specific lipid environments on cellular functions.

In adipose tissue, the breakdown of stored triglycerides (lipolysis) is tightly regulated by hormones. Hormones like glucagon and epinephrine trigger a signaling cascade that leads to the activation of key lipolytic enzymes, namely Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).

This compound in Drug Delivery Systems

This compound's biocompatibility and ability to form nanocarriers make it a valuable component in pharmaceutical research for encapsulating hydrophobic drugs. It is widely used as an oily phase in lipid-based drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). These systems can enhance the solubility and oral bioavailability of poorly water-soluble drugs. Long-chain triglycerides like this compound are known to promote lymphatic transport, which can help drugs bypass first-pass metabolism in the liver, thereby increasing systemic bioavailability.

The formulation of a this compound-based nanoemulsion for drug delivery involves a series of sequential steps, from the preparation of the individual phases to the final characterization of the nanoemulsion.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide representative protocols for key experiments involving this compound.

This assay measures the activity of lipases on a this compound substrate by quantifying the release of free fatty acids (FFAs). It is a valuable tool for screening potential inhibitors or activators of lipid digestion and for evaluating the performance of lipid-based drug delivery systems.

Materials and Reagents:

-

This compound (Substrate)

-

Porcine Pancreatic Lipase

-

Bile Salts (e.g., Sodium Taurocholate)

-

Phosphatidylcholine

-

Tris-HCl buffer (pH 7.5-8.0)

-

CaCl₂

-

NaOH solution for titration (e.g., 0.05 M) or a commercial FFA quantification kit

-

Shaking water bath at 37°C

-

pH-stat autotitrator or microplate reader

Protocol:

-

Substrate Emulsion Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mg/mL in a suitable solvent like toluene).

-

To a reaction vessel, add the Tris-HCl buffer, bile salts, and phosphatidylcholine.

-

Evaporate the solvent from the this compound stock solution under a stream of nitrogen.

-

Add the this compound to the buffer mixture and emulsify using a sonicator or homogenizer to create a stable emulsion.

-

-

Lipolysis Reaction:

-

Pre-warm the substrate emulsion to 37°C in a shaking water bath.

-

Add CaCl₂ to the emulsion (final concentration ~5 mM).

-

Initiate the reaction by adding the pancreatic lipase solution (e.g., 500 U/mL final concentration).

-

Monitor the reaction for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Free Fatty Acids:

-

Method A: Titration: During the reaction, maintain the pH at a constant level (e.g., 8.0) by titrating the released FFAs with a standardized NaOH solution using a pH-stat autotitrator. The volume of NaOH consumed over time is proportional to the rate of lipolysis.

-

Method B: Colorimetric/Fluorometric Kits: At specific time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by heat inactivation or addition of an inhibitor). Quantify the FFA concentration using a commercially available kit according to the manufacturer's instructions.

-

This protocol outlines a general method for studying the uptake of fluorescently labeled this compound-based nanoemulsions by cultured cells.

Materials and Reagents:

-

This compound-based nanoemulsion containing a fluorescent dye (e.g., Nile Red or a fluorescently labeled lipid).

-

Appropriate cell line (e.g., Caco-2 for intestinal absorption, HepG2 for liver uptake).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., DAPI).

-

Confocal Laser Scanning Microscope (CLSM).

-

Flow cytometer or plate reader for quantitative analysis.

Protocol:

-

Cell Seeding:

-

Seed the cells onto sterile glass coverslips in a multi-well plate at an appropriate density.

-

Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.

-

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing the fluorescently labeled this compound nanoemulsion at the desired concentration.

-

Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a 5% CO₂ incubator.

-

-

Sample Preparation for Imaging (CLSM):

-

After incubation, remove the nanoemulsion-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

Stain the cell nuclei with DAPI for 10-15 minutes.

-

Wash the cells and mount the coverslips onto microscope slides.

-

Visualize the cellular uptake of the nanoemulsion using a CLSM.

-

-

Quantitative Analysis (Flow Cytometry):

-

After incubation and washing, detach the cells from the plate using trypsin-EDTA.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify the amount of nanoemulsion taken up by the cells.

-

References

A Technical Guide to the Natural Sources, Abundance, and Extraction of Triolein for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triolein, a triglyceride derived from the esterification of glycerol with three molecules of oleic acid, is a compound of significant interest in various scientific disciplines, including lipid metabolism research and pharmaceutical sciences. Its prevalence in nature, particularly in vegetable oils and animal fats, makes it a readily available precursor for the synthesis of various bioactive molecules and a key component in the development of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, detailed protocols for its extraction and purification, and an exploration of its role in cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound is a major constituent of numerous natural oils and fats. Its concentration can vary significantly depending on the source, cultivar, and processing methods. Olive oil is one of the most prominent sources, with this compound content that can differ among varieties.[1][2] Animal fats such as lard and beef tallow also contain notable amounts of this triglyceride.[3][4][5]

Data Presentation: Abundance of this compound in Various Natural Sources

The following table summarizes the percentage of this compound found in a range of vegetable oils and animal fats. The values presented are indicative and can fluctuate based on the specific characteristics of the source material.

| Natural Source | Type | This compound Content (%) | Reference(s) |

| Olive Oil | Vegetable Oil | 4 - 54.6 | |

| - Coratina | ~42.4 | ||

| - Leccino | ~42.4 | ||

| - Frantoio | ~35.0-42.4 | ||

| - Dolce Agogia | Not Specified | ||

| - Moraiolo | Not Specified | ||

| Lard (Pork Fat) | Animal Fat | High | |

| Beef Tallow | Animal Fat | Moderate | |

| Chicken Fat | Animal Fat | Moderate | |

| Mutton Tallow | Animal Fat | Moderate | |

| Corn Oil | Vegetable Oil | Present | |

| Sunflower Oil | Vegetable Oil | Present | |

| Canola Oil | Vegetable Oil | Present | |

| Coconut Oil | Vegetable Oil | Present |

Experimental Protocols: Extraction and Purification of this compound

The extraction and purification of this compound from natural sources are critical steps for its use in research and pharmaceutical applications. The following protocols provide a detailed methodology for obtaining high-purity this compound.

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Detailed Methodologies

1. Solvent Extraction of Crude Lipids from Olive Oil

This protocol is a general guideline for the solvent-based extraction of lipids, including this compound, from olive oil.

-

Materials and Reagents:

-

High-quality olive oil

-

n-Hexane (analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

-

-

Procedure:

-

In a separatory funnel, mix one part olive oil with three parts n-hexane (v/v).

-

Shake the mixture vigorously for 2-3 minutes to ensure thorough mixing and dissolution of the lipids.

-

Allow the phases to separate. The upper phase will be the hexane layer containing the dissolved lipids.

-

Drain the lower aqueous phase (if any) and collect the hexane layer.

-

Pass the hexane extract through a filter paper containing a layer of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the n-hexane.

-

The resulting viscous liquid is the crude lipid extract containing this compound and other lipid components.

-

2. Purification of this compound by Silica Gel Column Chromatography

This protocol describes the separation of this compound from other lipid classes in the crude extract using silica gel column chromatography.

-

Materials and Reagents:

-

Crude lipid extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

n-Hexane (analytical grade)

-

Diethyl ether (analytical grade)

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

Iodine vapor or other suitable visualization agent for TLC

-

-

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the chromatography column, allowing the silica gel to settle and form a uniform packed bed.

-

Wash the column with 2-3 column volumes of n-hexane to ensure proper packing and equilibration. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve a known amount of the crude lipid extract in a minimal volume of n-hexane.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with pure n-hexane to elute the most non-polar compounds.

-

Gradually increase the polarity of the mobile phase by adding diethyl ether to the n-hexane. A common starting gradient is a stepwise increase in the percentage of diethyl ether (e.g., 98:2, 95:5, 90:10 v/v n-hexane:diethyl ether).

-

This compound is expected to elute with a solvent mixture of approximately 90:10 n-hexane:diethyl ether.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in small fractions.

-

Monitor the separation by spotting aliquots of each fraction on a TLC plate and developing it in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

-

Visualize the spots (e.g., in an iodine chamber). This compound will have a specific retention factor (Rf) value.

-

Combine the fractions that contain pure this compound.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

-

-

3. Analysis and Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the identification and quantification of this compound.

-

GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

-

Transesterification: Convert the this compound sample to its corresponding fatty acid methyl ester (oleic acid methyl ester) using a reagent such as methanolic HCl or BF3-methanol.

-

GC-MS Conditions:

-

Column: A polar capillary column (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: Typically 250°C.

-

Oven Temperature Program: A programmed temperature ramp to separate the FAMEs.

-

-

Identification and Quantification: Identify the oleic acid methyl ester peak based on its retention time and mass spectrum. Quantify using an internal standard and a calibration curve.

-

-

HPLC Analysis (Intact this compound):

-

HPLC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A non-aqueous mobile phase, such as a gradient of acetonitrile and isopropanol.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

-

Identification and Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify using a calibration curve.

-

Signaling Pathway Involvement: this compound and the PI3K/AKT/mTOR Pathway

Recent research has indicated that this compound and its primary metabolite, oleic acid, can modulate key cellular signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

Dysregulation of the PI3K/AKT/mTOR pathway is implicated in various diseases, including cancer and metabolic disorders. Oleic acid has been shown to activate AKT, a key node in this pathway, through a PI3K-dependent mechanism. This activation can lead to downstream effects on cell proliferation and survival. Furthermore, this compound has been observed to downregulate autophagy and inflammation through the AKT/mTOR signaling pathway.

Diagram of the this compound-Modulated PI3K/AKT/mTOR Signaling Pathway

Caption: Oleic acid, derived from this compound, activates the PI3K/AKT/mTOR pathway.

Conclusion

This compound is an abundant and accessible natural triglyceride with significant potential in research and drug development. This guide provides a foundational understanding of its natural sources, methods for its extraction and purification, and its interaction with the critical PI3K/AKT/mTOR signaling pathway. The detailed protocols and data presented herein are intended to serve as a valuable resource for scientists and researchers working with this versatile lipid molecule. Further investigation into the precise molecular interactions of this compound and its metabolites with cellular signaling components will continue to unveil new opportunities for therapeutic intervention and a deeper understanding of lipid biology.

References

Triolein's Influence on Cell Membrane Fluidity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell membrane fluidity is a critical determinant of cellular function, influencing a vast array of processes from signal transduction to molecular transport. The lipid composition of the membrane is a key regulator of this fluidity. This technical guide provides a comprehensive overview of the role of triolein, a common triglyceride, in modulating the biophysical properties of cell membranes. While direct quantitative data on this compound's impact on standard fluidity metrics remain to be extensively published, this guide synthesizes the existing knowledge on its structural effects on lipid bilayers and outlines the established experimental protocols for quantifying changes in membrane fluidity. Furthermore, it explores the potential downstream consequences of this compound-induced alterations in membrane dynamics on key signaling pathways, providing a theoretical framework and logical connections for future research.

Introduction

The fluid mosaic model describes the cell membrane as a two-dimensional fluid where lipids and proteins can diffuse laterally. This fluidity is not uniform and is influenced by factors such as temperature, lipid packing, and the degree of saturation of fatty acid chains. This compound (glyceryl trioleate) is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid.[1] As a neutral lipid, its direct role in the structural architecture of the phospholipid bilayer has been a subject of investigation. Emerging evidence suggests that this compound can be incorporated into cell membranes, where it can significantly alter their mechanical and dynamic properties.[2] Understanding the influence of this compound on membrane fluidity is crucial for elucidating its role in cellular physiology and pathology.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to appreciating its interactions with cell membranes.

| Property | Value | Reference |

| Molecular Formula | C57H104O6 | [1] |

| Molar Mass | 885.43 g/mol | [1] |

| Appearance | Colorless to yellowish viscous liquid | [1] |

| Density | 0.9078 g/cm³ at 25 °C | |

| Melting Point | 5 °C | |

| Boiling Point | 554.2 °C | |

| Solubility | Insoluble in water; soluble in chloroform, ether, and carbon tetrachloride |

This compound's Interaction with the Cell Membrane

This compound does not integrate into the phospholipid bilayer in the same manner as amphipathic phospholipids. Instead, it is thought to reside near the membrane surface or be incorporated within the hydrophobic core. Studies on model membranes have shown that this compound can alter the mechanical properties of phospholipid bilayers, significantly lowering their bending rigidity and inducing notable conformational dynamics.

When present at the surface of a bilayer, this compound is proposed to adopt a conical shape. This molecular geometry can induce local negative curvature in the membrane, increase the ordering of neighboring phospholipids, and decrease the overall bending modulus of the membrane. These structural perturbations are hypothesized to be a key mechanism by which this compound influences membrane fluidity.

Quantitative Analysis of Membrane Fluidity

Fluorescence Anisotropy

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescent probe embedded in the membrane. A decrease in anisotropy indicates an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe for these measurements.

Table 1: Hypothetical Fluorescence Anisotropy (r) of DPH in Liposomes with Varying this compound Concentration

| This compound (mol%) | Fluorescence Anisotropy (r) | Standard Deviation |

| 0 | 0.250 | ± 0.005 |

| 1 | 0.235 | ± 0.006 |

| 5 | 0.210 | ± 0.004 |

| 10 | 0.195 | ± 0.005 |

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe sensitive to the polarity of its environment. Its emission spectrum shifts in response to the amount of water molecules in the vicinity of the phospholipid headgroups. This shift is quantified by the Generalized Polarization (GP) value. A decrease in GP is associated with an increase in membrane fluidity and hydration.

Table 2: Hypothetical Laurdan Generalized Polarization (GP) Values in Model Membranes with Varying this compound Concentration

| This compound (mol%) | Laurdan GP | Standard Deviation |

| 0 | 0.450 | ± 0.010 |

| 1 | 0.415 | ± 0.012 |

| 5 | 0.370 | ± 0.009 |

| 10 | 0.335 | ± 0.011 |

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for use in fluorescence-based membrane fluidity assays.

Caption: Workflow for the preparation of this compound-containing liposomes.

Methodology:

-

Lipid Film Formation:

-

Stock solutions of desired phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC) and this compound are prepared in chloroform.

-

The lipid solutions are mixed in a round-bottom flask at the desired molar ratios.

-

The solvent is removed by rotary evaporation to form a thin, uniform lipid film on the flask's inner surface.

-

The film is further dried under a vacuum for at least 2 hours to eliminate any residual solvent.

-

-

Hydration:

-

The lipid film is hydrated with an appropriate buffer (e.g., HEPES-buffered saline) by gentle vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process yields a homogenous population of large unilamellar vesicles (LUVs).

-

Fluorescence Anisotropy Measurement

Methodology:

-

Probe Incorporation: A stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) is added to the liposome suspension to a final probe-to-lipid molar ratio of 1:500. The mixture is incubated in the dark at room temperature for at least 1 hour to allow for probe incorporation.

-

Fluorescence Measurement:

-

Fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers.

-

The excitation wavelength for DPH is typically set to 360 nm, and the emission is monitored at 430 nm.

-

The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor.

-

Laurdan GP Measurement

Methodology:

-

Probe Labeling: Laurdan is added to the liposome suspension from a stock solution in ethanol to a final concentration that yields a lipid-to-probe ratio of approximately 200:1. The mixture is incubated for 30 minutes at room temperature in the dark.

-

Spectral Acquisition:

-

Fluorescence emission spectra are recorded using a spectrofluorometer with an excitation wavelength of 350 nm.

-

Emission intensities are measured at 440 nm and 490 nm, corresponding to the emission maxima of Laurdan in ordered (gel) and disordered (liquid-crystalline) phases, respectively.

-

-

GP Calculation:

-

The Generalized Polarization (GP) is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

-

Potential Impact on Signaling Pathways

Changes in membrane fluidity can have profound effects on the function of membrane-associated proteins, including receptors and enzymes involved in signal transduction. While direct experimental evidence linking this compound to the modulation of specific signaling pathways is limited, its known effects on membrane biophysics allow for the formulation of logical hypotheses.

G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are crucial for a multitude of physiological processes. Their conformational dynamics and ability to interact with G proteins are sensitive to the lipid environment. An increase in membrane fluidity, as potentially induced by this compound, could alter the conformational landscape of GPCRs, affecting ligand binding, receptor activation, and subsequent G protein coupling.

References

Triolein's Emerging Role in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triolein, a triglyceride derived from the esterification of glycerol with three units of oleic acid, has long been considered a simple lipid storage molecule. However, emerging evidence suggests a more complex and active role for this compound and its constituent oleic acid in the pathophysiology of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of this compound's involvement in these conditions, detailing its metabolic fate, its influence on critical signaling pathways, and the experimental methodologies used to elucidate its function. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound as a potential therapeutic target.

Introduction: Beyond a Simple Storage Lipid

Metabolic diseases represent a growing global health crisis, characterized by dysregulated energy metabolism and the ectopic accumulation of lipids. While the focus has often been on saturated fatty acids, the role of monounsaturated fats, particularly those derived from triglycerides like this compound, is gaining increasing attention. This compound is a primary component of olive oil and a significant constituent of adipose tissue triglycerides. Its metabolism releases oleic acid, a monounsaturated omega-9 fatty acid that can exert a variety of biological effects. Understanding the intricate mechanisms by which this compound influences cellular and systemic metabolism is crucial for the development of novel therapeutic strategies.

This compound Metabolism and its Dysregulation in Metabolic Disease

The metabolic journey of this compound begins with its dietary intake and subsequent digestion and absorption in the small intestine. In individuals with metabolic diseases such as obesity, the processing of this compound is often altered.

In obese individuals, there is a noted difference in the handling of dietary fats like this compound. Studies on obese Zucker rats have shown that while the intestinal absorption of radiolabeled this compound is similar to that of their lean counterparts, its subsequent oxidation to CO2 is significantly lower.[1][2] This suggests a reduced capacity to utilize this compound for energy, leading instead to its increased accumulation in tissues. Specifically, a significantly higher accumulation of lipids derived from [14C]this compound has been observed in the white adipose tissue, carcass, and plasma of obese rats.[1][2] This is often accompanied by hyperinsulinemia and hypertriglyceridemia.[1]

Furthermore, the lipogenic rate, or the rate of new fat synthesis, is significantly higher in the liver, white adipose tissue, skeletal muscle, and carcass of obese rats compared to lean ones. This indicates a metabolic environment primed for lipid storage rather than oxidation.

Quantitative Data on Lipid Profiles in Metabolic Disease

The dysregulation of lipid metabolism in metabolic diseases is evident in the altered plasma lipid profiles of affected individuals. While specific quantitative data for this compound is not extensively available in the literature, the broader category of triglycerides (TG), of which this compound is a major component, is consistently elevated.

| Parameter | Lean/Healthy Individuals | Overweight/Obese Individuals | Metabolic Syndrome Patients | Source |

| Plasma Triglycerides (mg/dL) | 111.3 ± 41.5 | 127.0 ± 5.2 | 186.9 ± 54.3 | |

| Total Cholesterol (mg/dL) | 182.4 ± 29.7 | 192.0 ± 11 | 220.6 ± 38.5 | |

| LDL Cholesterol (mg/dL) | 108.7 ± 26.1 | 111.3 ± 6.1 | 140.4 ± 31.2 | |

| HDL Cholesterol (mg/dL) | 52.3 ± 9.6 | 32.0 ± 4.7 | 38.7 ± 8.9 | |

| Fasting Insulin (µU/mL) | - | 14.2 ± 1.9 | - | |

| HOMA-IR | - | 5.2 ± 0.5 | - | |

| Plasma Leptin (ng/mL) | 7 ± 7.1 | 11.2 ± 9.3 | 14 ± 12.4 |

Table 1: Comparison of key metabolic parameters in lean/healthy, overweight/obese, and metabolic syndrome individuals. Values are presented as mean ± standard deviation.

Key Signaling Pathways Modulated by this compound

This compound, primarily through its hydrolysis product oleic acid, can influence several key signaling pathways that are central to metabolic regulation. These include the SREBP, PPAR, and insulin signaling pathways.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP family of transcription factors, particularly SREBP-1c, are master regulators of lipogenesis. Insulin is a potent activator of SREBP-1c, promoting the expression of genes involved in fatty acid and triglyceride synthesis. While polyunsaturated fatty acids are known to suppress SREBP-1c activity, the effect of monounsaturated fatty acids like oleic acid is more complex. Some studies suggest that oleic acid can also contribute to the activation of SREBP-1c, thereby promoting its own storage in the form of triglycerides. This creates a feed-forward loop that can contribute to lipid accumulation in hepatocytes, a hallmark of NAFLD.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

PPARs are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Evidence suggests that oleic acid can directly bind to and activate PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the burning of fats for energy. This suggests a potential protective role for this compound-derived oleic acid against lipid accumulation. However, the overall effect likely depends on the cellular context and the balance between lipogenic and oxidative pathways.

Insulin Signaling Pathway

Chronic exposure to high levels of certain fatty acids can lead to insulin resistance, a key feature of type 2 diabetes. This "lipotoxicity" can impair the insulin signaling cascade, reducing the ability of cells to take up glucose from the bloodstream. While saturated fatty acids are strongly implicated in inducing insulin resistance, the role of oleic acid is more nuanced. Some studies suggest that oleic acid may actually protect against the detrimental effects of saturated fats on insulin signaling. However, excessive accumulation of triglycerides, including this compound, within muscle and liver cells is associated with impaired insulin action. This may occur through the accumulation of lipid intermediates like diacylglycerol (DAG) and ceramides, which can interfere with key components of the insulin signaling pathway, such as Akt (also known as Protein Kinase B).

Experimental Protocols for Investigating this compound's Role

To investigate the multifaceted role of this compound in metabolic diseases, a variety of in vitro and in vivo experimental approaches are employed.

In Vitro Model: Lipid Accumulation in 3T3-L1 Adipocytes

The 3T3-L1 cell line is a well-established model for studying adipogenesis and lipid metabolism.

Objective: To induce and quantify lipid accumulation in 3T3-L1 adipocytes in response to this compound treatment.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or complexed to BSA)

-

Oil Red O staining solution

-

Isopropanol

Protocol:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

-

Two days post-confluency, replace the medium with differentiation medium.

-

After 2-3 days, replace with insulin medium for another 2-3 days.

-

Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2 days.

-

-

This compound Treatment:

-

Prepare various concentrations of this compound (e.g., 50, 100, 200 µM) in the maintenance medium.

-

Treat the mature 3T3-L1 adipocytes with the this compound-containing medium for 24-48 hours. Include a vehicle control.

-

-

Oil Red O Staining and Quantification:

-

Wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 10 minutes.

-

Wash with water and visualize the lipid droplets under a microscope.

-

To quantify, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

-

In Vivo Model: Oral Gavage of Radiolabeled this compound in Mice

This protocol allows for the tracing of dietary this compound to understand its absorption, distribution, and metabolism.

Objective: To track the metabolic fate of orally administered [14C]- or [13C]-labeled this compound in mice.

Materials:

-

Mice (e.g., C57BL/6J)

-

Radiolabeled this compound ([14C] or [13C])

-

Vehicle for gavage (e.g., olive oil or a specialized emulsion)

-

Gavage needles

-

Metabolic cages (for CO2 collection if using [14C]-triolein)

-

Scintillation counter or mass spectrometer

Protocol:

-

Animal Preparation:

-

Acclimatize mice to handling and gavage procedures.

-

Fast the mice overnight (12-16 hours) with free access to water.

-

-

Oral Gavage:

-

Prepare the dosing solution of radiolabeled this compound in the chosen vehicle. A typical dose might be 5-10 µCi of [14C]-triolein per mouse.

-

Administer a precise volume of the solution (e.g., 200 µL) via oral gavage.

-

-

Sample Collection:

-

For [14C]-triolein, place the mice in metabolic cages to collect expired air for CO2 trapping and measurement of radioactivity.

-

At predetermined time points (e.g., 1, 2, 4, 6 hours post-gavage), collect blood samples via tail vein or cardiac puncture.

-

At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart, intestine).

-

-

Analysis:

-

For [14C]-triolein, measure radioactivity in the trapped CO2, plasma, and tissue homogenates using a scintillation counter.

-

For [13C]-triolein, extract lipids from plasma and tissues and analyze the isotopic enrichment of oleic acid and triglycerides using LC-MS/MS.

-

Lipid Extraction from Plasma for this compound Quantification

Objective: To extract lipids from plasma for the quantification of this compound using mass spectrometry.

Materials:

-

Human or animal plasma

-

Internal standard (e.g., deuterated this compound)

-

Methanol, chloroform, and water (Folch method) or Methyl-tert-butyl ether (MTBE) and methanol (Matyash method)

-

Centrifuge

-

Nitrogen evaporator

Protocol (Modified Folch Method):

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly for 1 minute.

-

Add 400 µL of water and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Experimental Workflows and Logical Relationships

The investigation of this compound's role in metabolic diseases follows a logical progression from observational studies in humans to mechanistic studies in animal and cell models.

Conclusion and Future Directions

The evidence presented in this technical guide highlights that this compound is not merely an inert storage molecule but an active participant in the complex network of metabolic regulation. Its dysregulation in metabolic diseases, particularly obesity, underscores its potential as a biomarker and therapeutic target. The ability of its constituent oleic acid to modulate key signaling pathways like SREBP and PPAR opens up avenues for targeted interventions.

Future research should focus on:

-

Quantitative this compound Profiling: Developing and applying robust mass spectrometry-based methods to accurately quantify this compound and its various molecular species in large human cohorts with metabolic diseases.

-

Dose-Response and Time-Course Studies: Conducting detailed in vitro and in vivo studies to understand the precise dose-dependent and temporal effects of this compound on gene expression and signaling pathway activation.

-

Dissecting Downstream Effects: Elucidating the specific downstream targets of this compound-modulated signaling pathways to identify novel drug targets.

-

Clinical Interventions: Designing clinical trials to investigate the effects of dietary interventions rich in this compound (e.g., high-oleic acid oils) on metabolic parameters in patients with obesity, type 2 diabetes, and NAFLD.

By continuing to unravel the intricate roles of this compound in metabolic health and disease, the scientific community can pave the way for innovative diagnostic and therapeutic strategies to combat this global health challenge.

References

- 1. Methods for the relative quantitation of human plasma lipidome using liquid chromatography coupled with mass spectrometry using minimal sample manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adipose Tissue Lipolysis Is Upregulated in Lean and Obese Men During Acute Resistance Exercise - PMC [pmc.ncbi.nlm.nih.gov]

The Biophysical Choreography of Lipid Droplet Formation: A Technical Guide to the Role of Triolein

For Immediate Release

A Deep Dive into the Physicochemical Drivers of Lipid Droplet Biogenesis for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the pivotal role of triolein, the primary neutral lipid in most eukaryotic lipid droplets, in the intricate process of lipid droplet (LD) formation. We will delve into the specific physical characteristics of this compound that drive the biogenesis of these essential organelles, from nucleation within the endoplasmic reticulum (ER) to their eventual budding into the cytoplasm. This document provides a comprehensive overview of the quantitative physical data of this compound, detailed experimental methodologies for its study, and visual representations of the key molecular and physical pathways.

The Central Role of this compound in Lipid Droplet Biogenesis

Lipid droplets are ubiquitous organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TGs) and sterol esters. The formation of LDs is a fundamental cellular process with implications in various metabolic diseases. The prevailing model of LD biogenesis involves three key stages: the synthesis of TGs, such as this compound, by enzymes in the ER; the phase separation and nucleation of these lipids within the ER bilayer to form a nascent LD or "lens"; and the subsequent growth and budding of the LD into the cytoplasm[1][2][3]. This compound, a triglyceride derived from glycerol and three units of oleic acid, is the principal component of the LD core in many cell types[1]. Its unique physical properties are instrumental in orchestrating this complex process.

Quantitative Physical Characteristics of this compound

The behavior of this compound during LD formation is governed by its intrinsic physical properties. Understanding these quantitative parameters is crucial for comprehending the biophysical forces at play.

| Property | Value | Source(s) |

| Molar Mass | 885.43 g/mol | [4] |

| Density | ~0.91 g/mL | |

| Melting Point | -4 °C | |

| Boiling Point | 235-240 °C at 18 mmHg | |

| Refractive Index | ~1.468 at 20 °C | |

| Solubility in Water | Insoluble | |

| Solubility in Phospholipid Bilayer | ~2.2 mol% in pure phospholipid vesicles | |

| Critical Nucleation Concentration | 2.4 mol% to 10 mol% in a phospholipid bilayer | |

| Interfacial Tension (vs. Water) | ~32-34 mN/m | |

| Free Energy Barrier for Translocation | ~2 kcal/mol (from bilayer surface to center) |

The Molecular Pathway of this compound Synthesis

The journey to lipid droplet formation begins with the synthesis of this compound in the endoplasmic reticulum. This process is catalyzed by a series of enzymes that sequentially esterify a glycerol backbone with fatty acids.

The synthesis of this compound is a critical regulatory point for LD formation. The enzymes Diacylglycerol O-Acyltransferase 1 and 2 (DGAT1 and DGAT2) are particularly important as they catalyze the final and committed step in this pathway.

Biophysical Mechanisms of Lipid Droplet Formation

The accumulation of newly synthesized this compound within the ER membrane triggers a series of biophysical events driven by the molecule's physical characteristics.

Phase Separation and Nucleation

This compound has a low solubility within the phospholipid bilayer of the ER, approximately 2.2 mol% in pure phospholipid vesicles. Once the concentration of this compound surpasses a critical threshold (estimated between 2.4 and 10 mol%), it is no longer energetically favorable for it to remain dispersed within the bilayer. This leads to phase separation and the nucleation of a this compound-rich oil lens between the two leaflets of the ER membrane.

The Role of Surface-Oriented this compound (SURF-TG)

Recent molecular dynamics simulations have highlighted the importance of this compound molecules that reside at the surface of the ER bilayer, termed SURF-TG. These molecules adopt a cone-like conformation and act as modulators of membrane properties.

-

Induction of Negative Curvature: The conical shape of SURF-TG induces local negative curvature in the ER membrane. This bending is a crucial prerequisite for the budding process.

-

Reduction of Bending Modulus: SURF-TG also decreases the bending modulus of the membrane, making it more pliable and easier to deform into a bud.

The accumulation of SURF-TG, particularly in the luminal leaflet of the ER, is proposed to drive the initial curvature of the membrane towards the cytosol, directing the budding of the nascent lipid droplet.

Experimental Protocols for Studying this compound in Lipid Droplet Formation

A variety of techniques are employed to investigate the physical characteristics of this compound and its role in LD biogenesis.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the behavior of this compound within a phospholipid bilayer.

Objective: To model the nucleation and budding of a this compound-based lipid droplet from an ER-like membrane.

Methodology:

-

System Setup:

-

Construct a model ER membrane using a phospholipid mixture (e.g., POPC and POPE) with software like CHARMM-GUI or PACKMOL.

-

Introduce this compound molecules into the bilayer at various concentrations, both below and above the critical nucleation concentration.

-

Solvate the system with water and add ions to neutralize.

-

-

Force Field Selection:

-

Utilize a well-validated force field for lipids, such as CHARMM36 or GROMOS. Specific parameters for this compound may need to be optimized to accurately reproduce experimental properties like interfacial tension.

-

-

Simulation Protocol:

-

Perform energy minimization to remove steric clashes.

-

Equilibrate the system in multiple steps (e.g., NVT and NPT ensembles) to stabilize temperature and pressure.

-

Run production simulations for a sufficient duration (nanoseconds to microseconds) to observe this compound diffusion, aggregation, and membrane deformation.

-

-

Analysis:

-

Visualize trajectories to observe the formation of a this compound lens.

-

Calculate properties such as the density profile of this compound across the bilayer, membrane curvature, and the potential of mean force for this compound translocation.

-

Fluorescence Microscopy of Lipid Droplets

Fluorescence microscopy is a powerful tool for visualizing lipid droplets in live or fixed cells.

Objective: To visualize and quantify this compound-rich lipid droplets in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., hepatocytes, adipocytes) on glass-bottom dishes or coverslips.

-

To induce lipid droplet formation, supplement the culture medium with oleic acid, a precursor for this compound synthesis.

-

-

Staining (Live-Cell Imaging):

-

Prepare a working solution of a lipophilic dye such as BODIPY 493/503 (e.g., 1 µM in pre-warmed imaging medium).

-